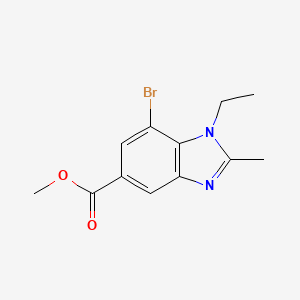
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate
Vue d'ensemble
Description
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzodiazole derivative that has shown potential in various applications, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate varies depending on the application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In pharmacology, it has been found to inhibit the activity of certain enzymes and receptors, such as protein kinases and GABA receptors. In material science, it has been used as a building block in the synthesis of organic semiconductors, which exhibit unique electronic properties due to their conjugated structure.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, it has been found to induce apoptosis and cell cycle arrest in cancer cells. In pharmacology, it has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in neurotransmitter levels and physiological responses. In material science, it has been used to develop organic semiconductors, which exhibit unique electronic and optical properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility in various applications. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal. Furthermore, the mechanism of action and physiological effects of this compound may vary depending on the specific application, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate. In medicinal chemistry, further studies are needed to investigate its potential as a cancer therapy and to optimize its efficacy and safety. In pharmacology, more research is needed to understand the mechanism of action and physiological effects of this compound, particularly in relation to its potential as a therapeutic agent. In material science, future research could focus on developing new organic semiconductors based on this compound, which exhibit improved electronic and optical properties. Overall, this compound has shown significant potential in various applications, and further research is needed to fully explore its properties and potential uses.
Applications De Recherche Scientifique
Methyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate has been extensively studied for its potential in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has been used as a building block in the synthesis of various bioactive compounds, including kinase inhibitors and antiviral agents. Furthermore, this compound has been investigated for its potential in material science, particularly in the development of organic semiconductors and optoelectronic devices.
Propriétés
IUPAC Name |
methyl 7-bromo-1-ethyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-4-15-7(2)14-10-6-8(12(16)17-3)5-9(13)11(10)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHESPOOYBRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



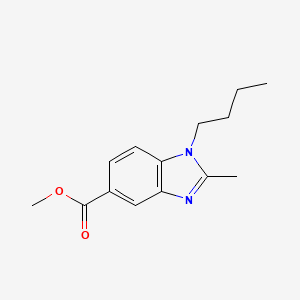
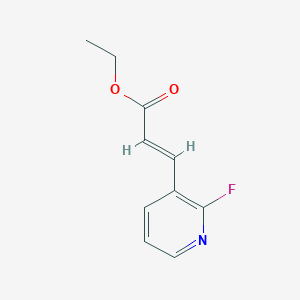
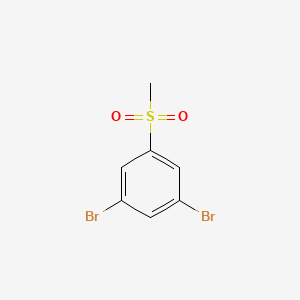
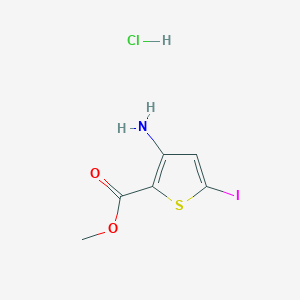
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)
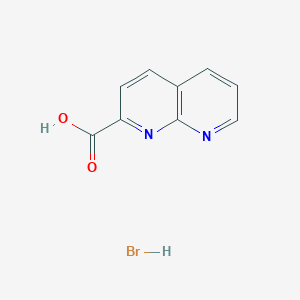
![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)
![methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431907.png)
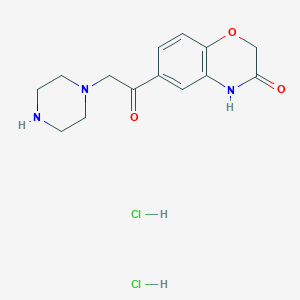
![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)
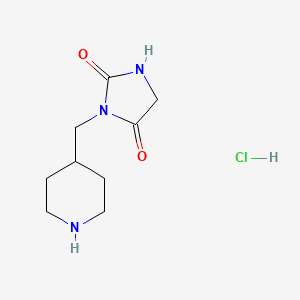
![methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431914.png)
![7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1431915.png)
![Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431917.png)